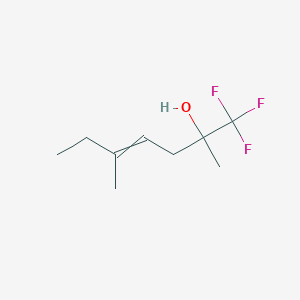
1,3-Dimethoxy-5-(4-methylphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-(4-methylphenoxy)benzene is an organic compound with the molecular formula C15H16O3 It is a derivative of benzene, featuring methoxy groups at the 1 and 3 positions and a 4-methylphenoxy group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-(4-methylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,3-dimethoxybenzene with 4-methylphenol in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions . The reaction proceeds through the formation of a sigma complex, followed by deprotonation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-(4-methylphenoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under specific conditions.
Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or hydroxylated benzene derivatives.
Scientific Research Applications
1,3-Dimethoxy-5-(4-methylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-(4-methylphenoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s aromatic structure allows it to engage in π-π stacking interactions with other aromatic molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the 4-methylphenoxy group, making it less complex.
1,4-Dimethoxybenzene: Has methoxy groups at different positions, leading to different reactivity.
4-Methylphenol: Contains only the phenol group without the methoxy substitutions.
Uniqueness
1,3-Dimethoxy-5-(4-methylphenoxy)benzene is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61343-97-3 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H16O3/c1-11-4-6-12(7-5-11)18-15-9-13(16-2)8-14(10-15)17-3/h4-10H,1-3H3 |
InChI Key |
QUDFWWOVZIZDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)

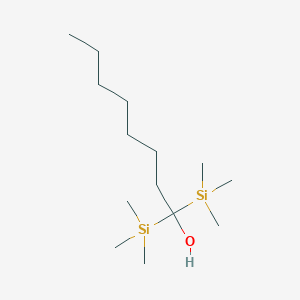

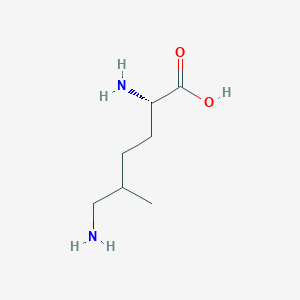
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
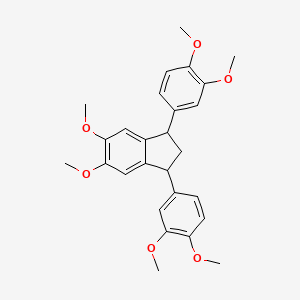
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
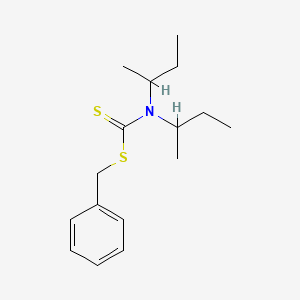
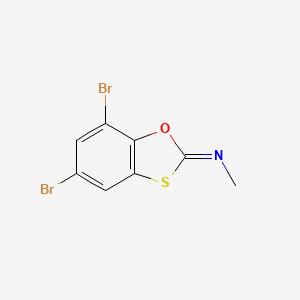
![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)
